(4-Methoxybutyl)(1-methoxypropan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxybutyl)(1-methoxypropan-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of two methoxy groups attached to butyl and propan-2-yl chains, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)(1-methoxypropan-2-yl)amine can be achieved through several synthetic routes. One common method involves the reductive amination of the corresponding aldehydes or ketones using amine dehydrogenases . This biocatalytic approach is advantageous due to its high enantioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes utilize catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxybutyl)(1-methoxypropan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Methoxybutyl)(1-methoxypropan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-Methoxybutyl)(1-methoxypropan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can modulate biological processes and pathways, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propylene glycol methyl ether acetate: This compound is used in inks, coatings, and cleaners.
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: A p-menthane monoterpenoid with applications in various chemical processes.
Uniqueness
(4-Methoxybutyl)(1-methoxypropan-2-yl)amine is unique due to its specific structural features and the presence of two methoxy groups
Eigenschaften
Molekularformel |
C9H21NO2 |
---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-methoxy-N-(1-methoxypropan-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-9(8-12-3)10-6-4-5-7-11-2/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
VPSOFWOMMNPMJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COC)NCCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.